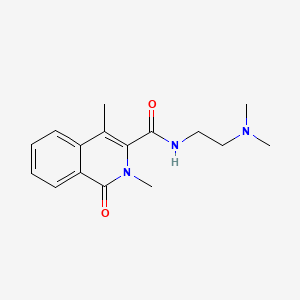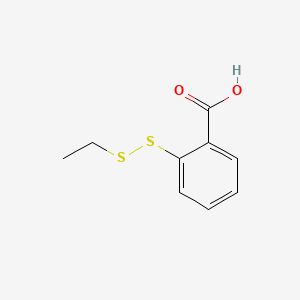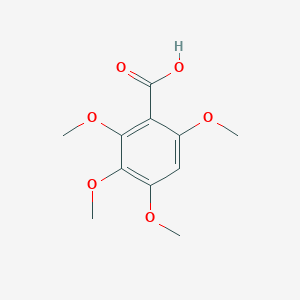
2,3,4,6-Tetramethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetramethoxybenzoic acid is an organic compound with the molecular formula C11H14O6 It is a derivative of benzoic acid, where four methoxy groups are attached to the benzene ring at the 2, 3, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-tetramethoxybenzoic acid typically involves the methylation of benzoic acid derivatives. One common method is the methylation of 2,3,4,6-tetrahydroxybenzoic acid using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 2,3,4,6-Tetramethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
2,3,4,6-Tetramethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,3,4,6-tetramethoxybenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. In medicinal chemistry, it may act as an inhibitor or modulator of specific biological pathways, affecting cellular processes.
類似化合物との比較
2,3,4-Trimethoxybenzoic acid: Lacks one methoxy group compared to 2,3,4,6-tetramethoxybenzoic acid.
2,3,5,6-Tetramethoxybenzoic acid: Has methoxy groups at different positions on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methoxy groups can enhance its solubility in organic solvents and affect its interaction with biological targets.
特性
CAS番号 |
6342-81-0 |
|---|---|
分子式 |
C11H14O6 |
分子量 |
242.22 g/mol |
IUPAC名 |
2,3,4,6-tetramethoxybenzoic acid |
InChI |
InChI=1S/C11H14O6/c1-14-6-5-7(15-2)9(16-3)10(17-4)8(6)11(12)13/h5H,1-4H3,(H,12,13) |
InChIキー |
SXQDBFAKUJMCRC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1C(=O)O)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


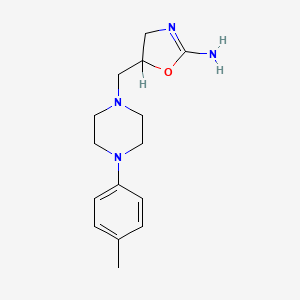
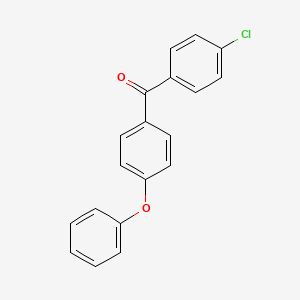
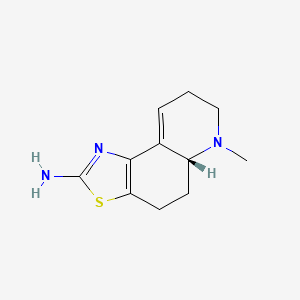
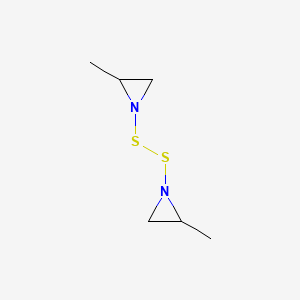
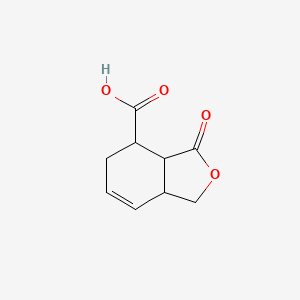
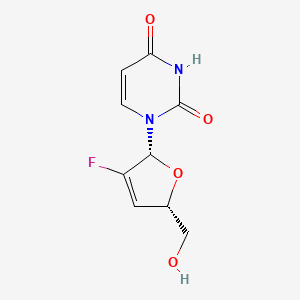
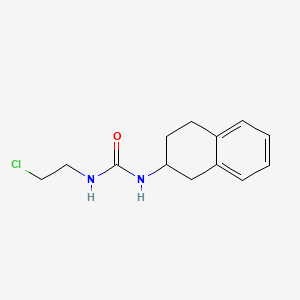
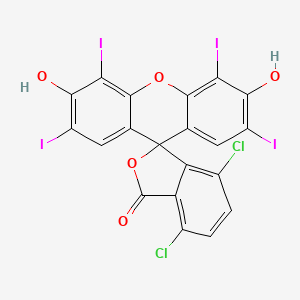
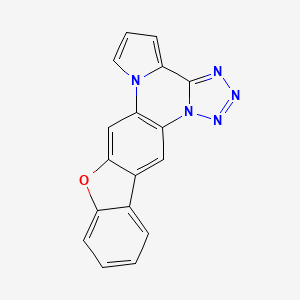

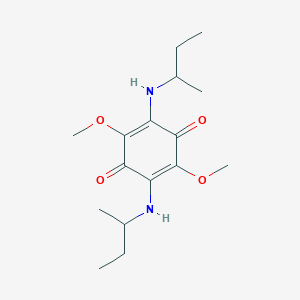
![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)
